molecular formula C9H19N3O B7986296 1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone

1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7986296
M. Wt: 185.27 g/mol
InChI Key: IVRQOVBYQKYOPV-SECBINFHSA-N
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Description

1-{®-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone is a complex organic compound with a unique structure that includes a pyrrolidine ring and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{®-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone typically involves the reaction of pyrrolidine derivatives with aminoethyl compounds under controlled conditions. One common method involves the use of a visible-light photoredox-catalyzed decarboxylative radical coupling reaction of N-aryl amino acids with aldehydes or ketones in water . This method is characterized by mild reaction conditions and broad substrate scopes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{®-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, alkylating agents, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-{®-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{®-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{®-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Biological Activity

1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone, with the molecular formula C10H21N3O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2-aminoethyl and a methylamino group. Its unique structure suggests diverse interactions with biological targets, making it a candidate for drug development.

Property Value
Molecular Weight185.27 g/mol
InChI KeyIVRQOVBYQKYOPV-SECBINFHSA-N
Melting PointNot specified
Boiling PointNot specified

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Receptor Binding Affinity : The compound has been studied for its binding affinity to various receptors, which is critical for its pharmacological effects. It may interact with G protein-coupled receptors (GPCRs), which are pivotal in cellular signaling pathways.
  • Antiproliferative Effects : Similar compounds have shown promising antiproliferative activity in cancer cell lines. For instance, modifications in the pyrrolidine structure significantly impacted the activity of related compounds, suggesting that structural optimization could enhance efficacy against tumors .
  • Induction of Apoptosis : Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cells. This was evidenced by a concentration-dependent increase in hypodiploid DNA content, indicative of apoptotic cells .

Case Study 1: Anticancer Activity

A study focusing on similar pyrrolidine derivatives demonstrated that specific substitutions at the C-2 position were essential for maintaining biological activity. For example, compounds with a pyrrolidinyl moiety exhibited significant antiproliferative effects compared to those without it .

Case Study 2: Pharmacokinetics

Research on related compounds has highlighted the importance of pharmacokinetic properties such as absorption and metabolic stability. For instance, modifications that enhance oral bioavailability can lead to improved therapeutic outcomes in vivo .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • One-Pot Reactions : Streamlined procedures that reduce the number of steps and improve yield.
  • Functional Group Modifications : Techniques to modify amine and carbonyl groups for enhanced biological activity.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Detailed SAR studies could identify optimal modifications for enhanced efficacy.
  • In Vivo Studies : Animal models will be crucial for understanding the pharmacodynamics and therapeutic potential of this compound.
  • Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its effects will aid in rational drug design.

Properties

IUPAC Name

1-[(3R)-3-[2-aminoethyl(methyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-8(13)12-5-3-9(7-12)11(2)6-4-10/h9H,3-7,10H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRQOVBYQKYOPV-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@H](C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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